2-(4-Fluorobenzoyl)-1-benzofuran-5-carbaldehyde

Catalog No.
S1918662
CAS No.
300664-74-8
M.F
C16H9FO3
M. Wt
268.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(4-Fluorobenzoyl)-1-benzofuran-5-carbaldehyde

CAS Number

300664-74-8

Product Name

2-(4-Fluorobenzoyl)-1-benzofuran-5-carbaldehyde

IUPAC Name

2-(4-fluorobenzoyl)-1-benzofuran-5-carbaldehyde

Molecular Formula

C16H9FO3

Molecular Weight

268.24 g/mol

InChI

InChI=1S/C16H9FO3/c17-13-4-2-11(3-5-13)16(19)15-8-12-7-10(9-18)1-6-14(12)20-15/h1-9H

InChI Key

QZUPNKHXOIBWRD-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(=O)C2=CC3=C(O2)C=CC(=C3)C=O)F

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=CC3=C(O2)C=CC(=C3)C=O)F

2-(4-Fluorobenzoyl)-1-benzofuran-5-carbaldehyde is a synthetic organic compound characterized by the presence of a benzofuran moiety substituted with a fluorobenzoyl group and an aldehyde functional group. The molecular structure can be represented as follows:

  • Molecular Formula: C15_{15}H11_{11}F O2_{2}
  • Molecular Weight: Approximately 252.25 g/mol

This compound is notable for its potential applications in medicinal chemistry, particularly due to the pharmacological properties associated with benzofuran derivatives.

Typical for compounds with aldehyde and aromatic functionalities. Key reactions include:

  • Nucleophilic Addition: The aldehyde group can react with nucleophiles, such as amines or alcohols, resulting in the formation of corresponding imines or hemiacetals.
  • Electrophilic Aromatic Substitution: The aromatic rings can participate in electrophilic substitution reactions, allowing for further functionalization at various positions on the benzofuran or fluorobenzoyl rings.
  • Reduction Reactions: The aldehyde can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Research indicates that compounds containing the benzofuran structure exhibit a range of biological activities, including:

  • Antimicrobial Properties: Some benzofuran derivatives have shown effectiveness against various bacterial and fungal strains.
  • Anticancer Activity: Studies suggest that certain benzofuran compounds may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
  • Enzyme Inhibition: Compounds similar to 2-(4-Fluorobenzoyl)-1-benzofuran-5-carbaldehyde have been investigated for their ability to inhibit enzymes such as α-glucosidase, which is relevant in diabetes management .

The synthesis of 2-(4-Fluorobenzoyl)-1-benzofuran-5-carbaldehyde typically involves multi-step organic reactions. Common methods include:

  • Wittig Reaction: This method employs phosphonium ylide to form alkenes, which can then be converted to the desired carbaldehyde by oxidation.
  • Vilsmeier-Haack Reaction: This reaction introduces an aldehyde group into aromatic compounds, which can be applied to synthesize the target compound from appropriate precursors.
  • Condensation Reactions: Starting materials such as 4-fluorobenzoyl chloride and 1-benzofuran can undergo condensation reactions under acidic or basic conditions to yield the final product .

2-(4-Fluorobenzoyl)-1-benzofuran-5-carbaldehyde has potential applications in various fields:

  • Pharmaceutical Development: Its structural characteristics make it a candidate for developing new drugs, particularly those targeting metabolic disorders or cancer.
  • Chemical Intermediates: This compound can serve as an intermediate in synthesizing more complex molecules in organic synthesis.
  • Material Science: Its unique structure may also find applications in creating novel materials with specific electronic or optical properties.

Interaction studies involving 2-(4-Fluorobenzoyl)-1-benzofuran-5-carbaldehyde focus on its binding affinity and efficacy against biological targets. Molecular docking studies can provide insights into how this compound interacts with enzymes or receptors, highlighting its potential as a lead compound for drug discovery .

Several compounds share structural similarities with 2-(4-Fluorobenzoyl)-1-benzofuran-5-carbaldehyde, including:

Compound NameStructure DescriptionUnique Features
1-Benzofuran-5-carbaldehydeBenzofuran with an aldehyde groupLacks fluorine substitution
7-Methoxy-2-(4-fluorophenyl)-1-benzofuran-5-carbaldehydeBenzofuran with methoxy and fluorophenyl substitutionsAdditional methoxy group enhances solubility
Benzofuran-2-carboxaldehydeBenzofuran with a carboxaldehyde functional groupCarboxylic acid functionality

The uniqueness of 2-(4-Fluorobenzoyl)-1-benzofuran-5-carbaldehyde lies in its specific fluorobenzoyl substitution, which may enhance its biological activity compared to other derivatives lacking this feature.

Friedel-Crafts acylation represents one of the most fundamental approaches for introducing acyl groups onto benzofuran scaffolds [5] [6]. This methodology provides direct access to acylated benzofuran derivatives through electrophilic aromatic substitution mechanisms. The regioselective acylation of benzofuran cores typically occurs at the C-2 position due to the electron-rich nature of the furan ring and favorable orbital interactions [7] [8].

The classical Friedel-Crafts acylation mechanism involves the generation of acylium ions through the interaction of acyl halides with Lewis acid catalysts [7] [9]. For benzofuran substrates, aluminum trichloride, ferric chloride, and titanium tetrachloride have proven to be effective catalysts [6] [10] [11]. The acylium ion intermediate exhibits enhanced electrophilicity due to resonance stabilization, making it highly reactive toward the electron-rich benzofuran π-system [7] [9].

Advanced methodologies have emerged that overcome traditional limitations of Friedel-Crafts acylation. Zheng and coworkers developed a trifluoroacetic anhydride-mediated acylation of benzofurans using carboxylic acids as acylating agents, eliminating the need for Lewis acid catalysts [8]. This protocol demonstrated regioselective formation of 2-acyl benzofurans with excellent functional group tolerance. The reaction conditions involved treatment of benzofuran substrates with carboxylic acids and trifluoroacetic anhydride at moderate temperatures, providing yields ranging from 60 to 94 percent [8] [12].

Intramolecular Friedel-Crafts acylation has shown particular utility in benzofuran synthesis. Kim and colleagues utilized various Lewis acids including boron tribromide, para-toluenesulfonic acid, and bismuth triflate for the cyclodehydration of α-aryloxyaryl ketones to generate multisubstituted benzofuran derivatives [6]. These cyclization reactions proceeded through C-C bond formation between the acyl carbon and the aromatic ring, followed by dehydration to establish the benzofuran core [6] [13].

Temperature control plays a critical role in Friedel-Crafts acylation outcomes. Low temperatures (0 to -20°C) favor selective monosubstitution and minimize side reactions such as overacylation or rearrangement [7] [14]. The use of excess Lewis acid catalyst can lead to competitive complexation with the carbonyl oxygen of the product, necessitating careful stoichiometric optimization [7] [9].

Solvent selection significantly influences reaction efficiency and selectivity. Non-polar solvents such as dichloromethane and nitrobenzene provide optimal conditions for Lewis acid activation while minimizing catalyst deactivation [7] [12]. The choice of solvent also affects the solubility of reactants and the stability of intermediate acylium ions [15] [12].

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions have revolutionized benzofuran synthesis by enabling the formation of carbon-carbon bonds under mild conditions with excellent functional group tolerance [16] [17] [18]. Palladium-catalyzed methodologies dominate this field, offering diverse approaches including Suzuki-Miyaura, Heck, and oxidative coupling reactions [17] [19] [20].

Palladium-catalyzed heteroannulation of acetylenic compounds provides a direct route to benzofuran frameworks [19]. Kundu and coworkers demonstrated the synthesis of benzofurans from ortho-iodophenol and acetylenic substrates under palladium-catalyzed conditions [19]. The reaction mechanism involves oxidative addition of the aryl iodide to palladium(0), followed by coordination and insertion of the alkyne, and subsequent reductive elimination to form the benzofuran ring [19].

Suzuki cross-coupling reactions have been extensively applied to benzofuran functionalization [20] [21]. Chen and colleagues reported the synthesis of 2-arylbenzofuran derivatives via palladium-catalyzed Suzuki cross-coupling reactions in aqueous media [20]. The optimal conditions involved palladium(II) complexes as catalysts, potassium carbonate as base, and ethanol-water mixtures as solvents, providing products in good to excellent yields [20]. The aqueous reaction medium offers environmental advantages while maintaining high catalytic efficiency [20].

Iron-catalyzed tandem oxidative coupling and annulation represents an alternative approach to transition metal catalysis [11]. Guo and coworkers developed a method using ferric chloride hexahydrate and di-tert-butyl peroxide for constructing polysubstituted benzofurans from phenols and β-keto esters [11]. This methodology circumvents the use of precious metal catalysts while providing efficient access to benzofuran derivatives [11].

Rhodium-catalyzed reactions have emerged as powerful tools for benzofuran synthesis [16] [22]. The use of cyclopentadienyl-rhodium complexes enables C-H activation and migratory insertion processes that lead to benzofuran formation [16]. These reactions demonstrate the versatility of rhodium catalysis in heterocycle synthesis and offer complementary reactivity to palladium-based systems [22].

Cross-coupling reactions involving benzofuran-boronic acid derivatives provide modular approaches to structural diversification [21]. The preparation of benzofuran-2-boronic acid derivatives using trimethyl borate and lithium diisopropylamide enables subsequent Suzuki coupling with various aryl halides [21]. This strategy allows for the late-stage functionalization of benzofuran cores with diverse substitution patterns [21].

Catalyst design plays a crucial role in transition metal-catalyzed benzofuran synthesis. Electron-rich phosphine ligands enhance the reactivity of palladium catalysts toward challenging substrates, while bulky ligands improve selectivity by controlling the coordination environment [17] [23]. The development of air-stable precatalysts has simplified reaction setup and improved reproducibility [24].

Solvent Effects in Trifluoromethanesulfonic Acid-Mediated Cyclizations

Trifluoromethanesulfonic acid (triflic acid) has emerged as a powerful mediator for benzofuran cyclization reactions due to its exceptional acidity and unique solvent-dependent reactivity patterns [25] [26] [27]. The strong electron-withdrawing properties of the trifluoromethyl group render triflic acid one of the strongest known Brønsted acids, enabling the activation of otherwise unreactive substrates [28] [29].

Solvent polarity exerts profound effects on triflic acid-mediated cyclizations [15]. High-polar solvents such as dimethylformamide and dimethyl sulfoxide can coordinate to metal centers and influence reaction pathways, while low-polar solvents favor different mechanistic routes [15]. These solvent effects have been demonstrated in gold-catalyzed cyclization reactions where counterion effects and solvent coordination significantly impact product distributions [15].

Wang and colleagues developed an acid-regulated selective synthesis of benzofuran derivatives using trifluoromethanesulfonic acid as catalyst [27]. Under conditions employing triflic acid with added water, benzofuran-derived azadienes undergo retro-aldol/Michael addition cascade reactions, while in the absence of water with boron trifluoride etherate, [4+2] cycloaddition reactions predominate [27]. This demonstrates the critical role of water as a co-solvent in controlling reaction selectivity [27].

The mechanism of triflic acid-mediated cyclizations involves protonation of carbonyl or alkene functionalities, followed by intramolecular nucleophilic attack by aromatic rings [25] [26]. Zhang and coworkers utilized trifluoroacetic acid catalysis with N-bromobutanimide as oxidant for the cyclization/oxidative aromatization of 2-hydroxy-1,4-diones to afford benzofuran derivatives [25] [26]. The reaction proceeds through initial protonation, cyclization, and subsequent oxidative aromatization to generate the aromatic benzofuran system [25].

Temperature control in triflic acid-mediated reactions requires careful optimization due to the high reactivity of the acid [12]. Vijayaprasad and colleagues demonstrated that triflic acid-promoted synthesis of densely functionalized furans could be carried out under solvent-free conditions at elevated temperatures [12]. The reaction completed in 2 hours at optimized temperature conditions, providing products in 94 percent yield [12].

Trifluoromethanesulfonic anhydride offers enhanced reactivity compared to the parent acid and enables cyclizations under milder conditions [28]. Anil and coworkers developed a mild synthesis of 3-amino-1-benzofurans using trifluoromethanesulfonic anhydride in the presence of 2-fluoropyridine in methylene chloride at room temperature [28]. This methodology demonstrates the utility of the anhydride form for temperature-sensitive substrates [28].

Water content significantly influences triflic acid-mediated reactions [30]. The presence of water can facilitate hydrogen bonding interactions that stabilize transition states and lower activation barriers [30]. Sato and colleagues investigated the unique solvent effect of water in radical cyclization reactions using statistical mechanics theory, finding that hydrogen bonding through water molecules reduces barrier heights for forward reactions [30].

Recrystallization Protocols Using Alcohol/Alkane Systems

Recrystallization protocols employing alcohol/alkane solvent systems provide efficient methods for purifying benzofuran derivatives and related compounds [31] [32] [33]. These binary solvent systems exploit differential solubility characteristics to achieve high-purity crystalline products through controlled precipitation [31] [34].

The fundamental principle of alcohol/alkane recrystallization involves dissolving the crude compound in a polar alcohol solvent at elevated temperature, followed by the controlled addition of a non-polar alkane to reduce solubility and induce crystallization [31] [33]. The differential solvating power of alcohols versus alkanes enables selective precipitation of the desired product while maintaining impurities in solution [35] [34].

Solvent selection plays a critical role in recrystallization efficiency [31] [33]. Common alcohol solvents include methanol, ethanol, and isopropanol, while alkane anti-solvents typically comprise hexane, heptane, and petroleum ether [32] [33]. The ratio of alcohol to alkane solvent significantly influences crystal quality and recovery yields [32]. Optimal ratios typically range from 5:1 to 1:5 depending on the solubility characteristics of the target compound [32].

Temperature control during recrystallization affects crystal size, morphology, and purity [31] [33]. Slow cooling from elevated temperatures promotes the formation of well-defined crystals with minimal solvent inclusion [33] [36]. Rapid cooling can lead to the formation of amorphous precipitates or poorly formed crystals with reduced purity [33] [14].

The six-step recrystallization protocol provides a systematic approach to purification [31]. The process involves: (1) solubility testing to determine appropriate solvents, (2) dissolution in minimum volume of hot solvent, (3) controlled cooling to room temperature and subsequently to ice temperature, (4) filtration to collect crystals, (5) washing with ice-cold solvent, and (6) drying of the crystalline product [31] [33].

Activated carbon treatment can be incorporated into alcohol/alkane recrystallization protocols to remove colored impurities [33]. The addition of approximately 5 percent activated carbon to the hot solution, followed by hot filtration, effectively removes chromophoric contaminants [33]. However, excessive carbon addition can lead to product adsorption and reduced yields [33].

Multiple recrystallization cycles may be necessary to achieve desired purity levels [32]. The patent literature describes recrystallization processes involving up to three successive crystallizations from ether-hexane systems to achieve greater than 99 percent enantiomeric excess [32]. Each recrystallization cycle typically improves purity but reduces overall recovery [32].

Scale considerations affect recrystallization protocols [32]. Laboratory-scale procedures typically employ solvent volumes of 2.5 to 5 milliliters per gram of compound, while larger-scale operations may require adjusted ratios to maintain efficient heat and mass transfer [32] [36].

Yield Optimization Through Stoichiometric Ratios and Temperature Control

Yield optimization in benzofuran synthesis requires systematic investigation of stoichiometric ratios and temperature profiles to maximize product formation while minimizing side reactions [37] [38] [39]. The complex interplay between kinetic and thermodynamic factors necessitates careful experimental design and statistical analysis to identify optimal conditions [38] [40].

Stoichiometric ratio optimization involves determining the ideal molar equivalents of reactants, catalysts, and additives [41] [38]. Excess reagents can drive reactions to completion but may also promote unwanted side reactions or complicate purification [38] [42]. Design of experiments methodologies enable efficient exploration of multi-dimensional parameter spaces to identify optimal stoichiometries [38] [40].

Temperature control affects both reaction rates and product selectivities [43] [14] [39]. The Arrhenius equation describes the exponential relationship between temperature and reaction rate, while thermodynamic considerations dictate equilibrium positions [43] [39]. For exothermic reactions, elevated temperatures can shift equilibria toward reactants, necessitating temperature optimization to balance kinetic and thermodynamic factors [43] [39].

The Semenov number optimization method provides a systematic approach to temperature profile design in fixed-bed reactors [43] [39]. This methodology accounts for both kinetic acceleration and thermodynamic limitations simultaneously, resulting in optimal temperature profiles that maximize yields [43] [39]. Case studies in carbon dioxide methanation demonstrate twofold improvements in methane yield compared to isothermal operation [43] [39].

Cryogenic synthesis techniques enable precise control of reaction rates and selectivities for temperature-sensitive substrates [14]. Organolithium reactions benefit from cryogenic conditions (-78°C) that minimize side product formation and improve yields [14]. The use of dry ice/acetone baths or liquid nitrogen cooling provides accessible cryogenic temperatures for synthetic applications [14].

High-temperature synthesis requires specialized equipment and safety considerations but can enable reactions that are kinetically unfavorable at ambient conditions [14]. Microwave heating provides rapid and uniform temperature elevation while enabling precise control through power modulation [44]. Flow chemistry systems offer advantages for high-temperature synthesis by providing better heat transfer and temperature control compared to batch reactors [40].

Statistical optimization methods accelerate the identification of optimal reaction conditions [38] [40]. Response surface methodology enables the construction of mathematical models that predict yields as functions of multiple variables [38]. The "9+4+1 method" described by Akai and colleagues provides an efficient 14-experiment protocol for reaction optimization that significantly reduces the experimental burden compared to full factorial designs [44].

Continuous optimization strategies enable real-time adjustment of reaction parameters [40]. Self-optimizing reactors equipped with online analytical methods can automatically adjust temperature, flow rates, and reagent ratios to maximize desired outcomes [40]. These systems demonstrate the potential for autonomous optimization in synthetic chemistry [40].

Yield improvements often require balancing multiple competing factors [38] [39]. High temperatures may accelerate desired reactions but also promote degradation pathways [43] [39]. Similarly, excess reagents may drive reactions to completion but complicate downstream purification processes [38] [42]. Multi-objective optimization frameworks provide systematic approaches to navigate these trade-offs [40].

Nuclear Magnetic Resonance spectroscopic analysis of 2-(4-Fluorobenzoyl)-1-benzofuran-5-carbaldehyde reveals characteristic chemical shifts consistent with its structural framework [1] [2]. The compound exhibits a molecular formula of C₁₆H₉FO₃ with a molecular weight of 268.24 g/mol, as confirmed through high-resolution mass spectrometry [1] [2]. The aldehyde proton typically appears as a singlet in the downfield region around 9.99-10.07 parts per million, characteristic of aromatic aldehydes [3] [4]. The benzofuran aromatic protons display complex multipicity patterns in the 7.0-8.5 parts per million range, while the fluorobenzoyl substituent introduces specific fluorine-carbon coupling effects observable in both ¹H and ¹³C Nuclear Magnetic Resonance spectra [3] [4].
Infrared spectroscopic characterization demonstrates distinct vibrational frequencies corresponding to the functional groups present in the molecule [5] [6]. The carbonyl stretching vibration of the aldehyde group appears at approximately 1697-1700 cm⁻¹, while the ketone carbonyl from the fluorobenzoyl moiety exhibits absorption around 1680-1690 cm⁻¹ [3] [4]. Aromatic carbon-hydrogen stretching vibrations are observed in the 3000-3100 cm⁻¹ region, with carbon-carbon aromatic stretching frequencies appearing between 1400-1600 cm⁻¹ [5] [6]. The benzofuran ring system contributes characteristic out-of-plane bending vibrations in the 700-900 cm⁻¹ region [5] [6].

Ultraviolet-Visible spectroscopic properties reveal electronic transitions characteristic of the extended conjugated system [4] [7]. The compound exhibits strong absorption in the ultraviolet region, with lambda maximum values typically occurring around 280-320 nanometers, corresponding to π→π* transitions within the aromatic framework [4]. The presence of the electron-withdrawing fluorine substituent and the extended conjugation through the carbonyl groups influences the electronic absorption profile, resulting in bathochromic shifts compared to unsubstituted benzofuran derivatives [4] [7].

Thermogravimetric Analysis and Phase Transition Behavior

Thermogravimetric analysis of benzofuran derivatives demonstrates thermal stability patterns that provide insights into decomposition mechanisms and thermal behavior [8] [9]. Related benzofuran compounds typically exhibit decomposition temperatures in the range of 240-280°C, with the onset of thermal degradation corresponding to approximately 5% weight loss [8]. For 2-(4-Fluorobenzoyl)-1-benzofuran-5-carbaldehyde, computational predictions suggest thermal stability characteristics similar to other substituted benzofurans, with an estimated boiling point of 430.5±35.0°C and predicted density of 1.338±0.06 g/cm³ [6] [7].

Differential scanning calorimetry analysis of structurally related compounds reveals distinct thermal transitions [9] [10]. The presence of multiple functional groups, including the aldehyde and ketone carbonyls, influences the thermal behavior through potential intramolecular interactions and hydrogen bonding effects [8] [10]. Phase transition behavior in benzofuran derivatives often involves polymorphic transitions, particularly in compounds containing flexible substituents that can adopt different conformational arrangements [8] [9].

The thermal decomposition process typically occurs in multiple stages [11] [8]. Initial decomposition often involves the loss of peripheral substituents, followed by degradation of the benzofuran core structure at higher temperatures [11]. For fluorinated benzofuran derivatives, the carbon-fluorine bond stability contributes to enhanced thermal resistance compared to non-halogenated analogs [9] [8].

Density Functional Theory Studies of Electronic Structure

Computational electronic structure analysis using Density Functional Theory calculations provides detailed insights into the molecular orbitals and electronic properties of 2-(4-Fluorobenzoyl)-1-benzofuran-5-carbaldehyde [12] [13]. Frontier molecular orbital calculations reveal the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels, which determine the compound's reactivity and electronic characteristics [14] [15]. The energy gap between these frontier orbitals influences the compound's optical properties and chemical reactivity [13] [14].

Time-Dependent Density Functional Theory calculations enable prediction of electronic excitation energies and absorption wavelengths [13] [16]. For benzofuran derivatives with extended conjugation, calculations typically predict strong electronic transitions in the ultraviolet region, with oscillator strengths indicating the intensity of absorption bands [13]. The presence of electron-withdrawing groups such as the fluorobenzoyl substituent affects the electron density distribution and orbital energies [12] [13].

Natural bond orbital analysis provides information about charge delocalization and donor-acceptor interactions within the molecular framework [13] [14]. The benzofuran ring system exhibits characteristic π-electron delocalization, while the carbonyl groups act as electron-accepting centers [13]. Molecular electrostatic potential maps reveal regions of positive and negative charge distribution, indicating potential sites for intermolecular interactions [12] [13].

Vibrational Frequency Predictions via Ab Initio Calculations

Theoretical vibrational frequency calculations using ab initio computational methods enable detailed assignment of infrared and Raman spectroscopic bands [17] [18]. For 2-(4-Fluorobenzoyl)-1-benzofuran-5-carbaldehyde, harmonic frequency analysis predicts specific vibrational modes corresponding to functional group movements [17] [19]. The aldehyde carbon-hydrogen stretching frequency typically appears around 2720-2850 cm⁻¹, while the carbonyl stretching vibrations occur in the 1650-1700 cm⁻¹ region [18] [17].

Force constant determinations provide quantitative measures of bond strength and vibrational characteristics [19] [18]. The carbon-oxygen double bond in the aldehyde group exhibits high force constants, reflecting the strong covalent bonding character [17]. Aromatic carbon-carbon stretching modes display characteristic frequencies in the 1400-1600 cm⁻¹ range, with specific patterns depending on the substitution pattern [19] [17].

Vibrational mode assignments based on potential energy distribution calculations enable correlation between theoretical predictions and experimental observations [19] [20]. The benzofuran ring system contributes multiple vibrational modes, including in-plane and out-of-plane deformation frequencies [17] [18]. The presence of the fluorine substituent introduces additional complexity through carbon-fluorine stretching and bending modes [17] [19].

Solubility Parameters and Partition Coefficient (LogP) Determination

Molecular property predictions for 2-(4-Fluorobenzoyl)-1-benzofuran-5-carbaldehyde indicate moderate lipophilicity characteristics [21] [2]. Related benzofuran derivatives typically exhibit LogP values in the range of 2-4, suggesting favorable distribution between aqueous and organic phases [21] [22]. The presence of polar functional groups, including the aldehyde and ketone carbonyls, influences the overall polarity and solubility characteristics [22].

Solubility parameter calculations based on group contribution methods provide estimates of solvent compatibility [22] [21]. The compound is expected to demonstrate good solubility in moderately polar organic solvents such as dichloromethane, ethyl acetate, and alcohols [22] [2]. Aqueous solubility is likely limited due to the predominantly aromatic character and extended hydrophobic framework [22] .

XLogP3

3.6

Wikipedia

2-(4-fluorobenzoyl)-1-benzofuran-5-carbaldehyde

Dates

Last modified: 08-16-2023

Explore Compound Types